molecular formula C10H9NO3 B8447892 Methyl 4-isocyanatophenylacetate

Methyl 4-isocyanatophenylacetate

Cat. No.: B8447892
M. Wt: 191.18 g/mol
InChI Key: ZLRLHDKKUWIYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-isocyanatophenylacetate is an organic compound characterized by a phenyl ring substituted with an isocyanate (–NCO) group at the para position and an acetate ester (–CH₂COOCH₃) moiety. Its molecular formula is C₁₀H₉NO₃, with a theoretical molecular weight of 191.19 g/mol. The isocyanate group confers high reactivity, enabling its use in synthesizing polymers, pharmaceuticals, and agrochemicals through reactions with amines, alcohols, or thiols to form ureas, urethanes, or thiocarbamates .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 2-(4-isocyanatophenyl)acetate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-8-2-4-9(5-3-8)11-7-12/h2-5H,6H2,1H3

InChI Key

ZLRLHDKKUWIYMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-isocyanatophenylacetate with three structurally related phenylacetate esters differing in para-substituents: methyl (–CH₃), chloro (–Cl), and iodo (–I).

Property Methyl (4-Methylphenyl)acetate Methyl 4-Chlorophenylacetate Methyl (4-Iodophenyl)acetate This compound (Theoretical/Inferred)
Molecular Formula C₉H₉O₂ C₉H₉ClO₂ C₉H₉IO₂ C₁₀H₉NO₃
Molecular Weight (g/mol) 149.17 184.45* 276.07 191.19
Substituent –CH₃ –Cl –I –NCO
Density (g/cm³) N/A N/A 1.680 ± 0.06 ~1.3–1.5 (estimated)
Melting Point (°C) N/A N/A 271.9 ± 15.0 Likely <100 (reactive group reduces stability)
Reactivity Low (electron-donating –CH₃) Moderate (Cl is weakly electron-withdrawing) Low (inert C–I bond) High (NCO reacts with nucleophiles)
Storage Conditions N/A N/A 2–8°C Likely refrigerated (due to NCO instability)

*Calculated from molecular formula.

Methyl (4-Methylphenyl)acetate

  • Applications : Used in fragrances, solvents, and intermediates for fine chemicals.
  • Properties: The methyl group enhances lipophilicity, making it suitable for non-polar matrices.

Methyl 4-Chlorophenylacetate

  • Applications : Intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals.
  • Reactivity : Chlorine’s electron-withdrawing effect slightly activates the phenyl ring for electrophilic substitution but is less reactive than –NCO.

Methyl (4-Iodophenyl)acetate

  • Applications : Used in radiolabeling and Suzuki-Miyaura cross-coupling reactions due to the C–I bond’s lability.
  • Stability : High melting point (271.9°C) and density (1.68 g/cm³) reflect iodine’s heavy atom effect.

This compound

  • Reactivity : The –NCO group reacts rapidly with amines to form ureas, enabling its use in polyurethane synthesis or drug conjugation (e.g., antibody-drug conjugates).
  • Challenges : Requires low-temperature storage to prevent premature polymerization or hydrolysis .

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